2-[4-(5,6-Dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(5,6-Dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring bonded to a piperazine ring, which is further substituted with a sulfonyl group and a dichloropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5,6-Dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyridine-3-sulfonyl chloride intermediate. This is achieved through the diazotation of substituted 3-aminopyridines, followed by the substitution of the diazo group with a sulfonyl group . The resulting pyridine-3-sulfonyl chloride is then reacted with piperazine under appropriate conditions to form the piperazinyl derivative. Finally, this intermediate is coupled with a pyrimidine derivative to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5,6-Dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-[4-(5,6-Dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(5,6-Dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and piperazine-based molecules, such as:
- 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine
- Various substituted pyrimidines
Uniqueness
What sets 2-[4-(5,6-Dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the pyrimidine and piperazine rings, along with the sulfonyl and dichloropyridinyl substituents, allows for a wide range of interactions and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
622340-43-6 |
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Molecular Formula |
C13H13Cl2N5O2S |
Molecular Weight |
374.2g/mol |
IUPAC Name |
2-[4-(5,6-dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C13H13Cl2N5O2S/c14-11-8-10(9-18-12(11)15)23(21,22)20-6-4-19(5-7-20)13-16-2-1-3-17-13/h1-3,8-9H,4-7H2 |
InChI Key |
CLUXVPZZJANZRE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC(=C(N=C3)Cl)Cl |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC(=C(N=C3)Cl)Cl |
solubility |
0.4 [ug/mL] |
Origin of Product |
United States |
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